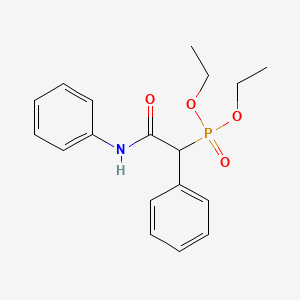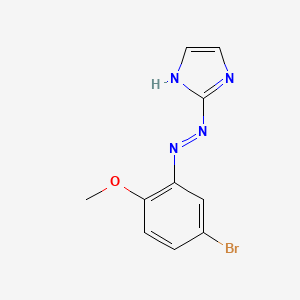![molecular formula C17H18N4O B14448286 4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile CAS No. 79252-67-8](/img/structure/B14448286.png)
4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile is an organic compound known for its vibrant color and applications in various fields. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their stability and range of colors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzonitrile using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N-ethyl-N-(2-hydroxyethyl)aniline under basic conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters enhances efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.
Reduction: Reduction of the azo group using reducing agents like sodium dithionite results in the formation of aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the aromatic rings.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a model compound in studying azo dye synthesis and degradation mechanisms.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the production of colored polymers and as a dye in textile manufacturing.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo reversible cleavage under certain conditions. This property is exploited in applications like photodynamic therapy, where light-induced cleavage generates reactive species that can target and destroy cancer cells. The aromatic rings also contribute to the compound’s stability and ability to interact with various molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-{4-(Dimethylamino)phenyl}diazenyl]benzonitrile
- 4-[(E)-{4-(Diethylamino)phenyl}diazenyl]benzonitrile
- 4-[(E)-{4-(Methoxyphenyl)diazenyl]benzonitrile
Uniqueness
4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile stands out due to the presence of the hydroxyethyl group, which enhances its solubility in water and other polar solvents. This feature makes it more versatile in applications requiring aqueous solutions, such as biological staining and certain industrial processes.
Propiedades
| 79252-67-8 | |
Fórmula molecular |
C17H18N4O |
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
4-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C17H18N4O/c1-2-21(11-12-22)17-9-7-16(8-10-17)20-19-15-5-3-14(13-18)4-6-15/h3-10,22H,2,11-12H2,1H3 |
Clave InChI |
XTVNSXHZESDBPX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 1-[8-amino-9-(4-hydroxy-2-methoxycarbonylpyrrolidine-1-carbonyl)-4,6-dimethyl-7-oxophenoxazine-1-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B14448225.png)





![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)

![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-](/img/structure/B14448259.png)



